molecular formula C24H19BrFNO4 B8097026 N-Fmoc-3-bromo-5-fluoro-L-phenylalanine

N-Fmoc-3-bromo-5-fluoro-L-phenylalanine

Cat. No.: B8097026
M. Wt: 484.3 g/mol
InChI Key: HCLSCVIPHXOZMN-QFIPXVFZSA-N
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Description

N-Fmoc-3-bromo-5-fluoro-L-phenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the phenyl ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with L-phenylalanine as the starting material.

  • Fmoc Protection: The amino group of L-phenylalanine is protected using Fmoc chloride in the presence of a base such as triethylamine.

  • Halogenation: Bromination and fluorination are achieved through selective halogenation reactions using bromine and fluorine sources, respectively.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, ethyl ether, and anhydrous conditions.

  • Substitution: Nucleophiles like sodium iodide, polar aprotic solvents, and elevated temperatures.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry: N-Fmoc-3-bromo-5-fluoro-L-phenylalanine is extensively used in peptide synthesis, where its Fmoc group facilitates the stepwise construction of peptides. Biology: The compound serves as a building block for the synthesis of bioactive peptides and proteins, aiding in the study of protein structure and function. Medicine: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs. Industry: The compound finds applications in the production of diagnostic reagents and research tools.

Mechanism of Action

The mechanism by which N-Fmoc-3-bromo-5-fluoro-L-phenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group is selectively removed under basic conditions, allowing for the sequential addition of amino acids. The bromine and fluorine atoms can influence the reactivity and binding properties of the compound, making it useful in various chemical and biological assays.

Comparison with Similar Compounds

  • N-Fmoc-5-bromo-2-fluoro-L-phenylalanine: Similar structure but with different positions of bromine and fluorine.

  • N-Fmoc-3-bromo-L-phenylalanine: Lacks the fluorine atom.

  • N-Fmoc-3-fluoro-L-phenylalanine: Lacks the bromine atom.

Uniqueness: The unique combination of bromine and fluorine atoms in N-Fmoc-3-bromo-5-fluoro-L-phenylalanine provides distinct chemical properties that are not found in its similar counterparts, making it particularly valuable in specific research applications.

Properties

IUPAC Name

(2S)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLSCVIPHXOZMN-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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